molecular formula C19H20N4O3S B11013825 N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide

Cat. No.: B11013825
M. Wt: 384.5 g/mol
InChI Key: TZOFCGQORNHQTL-UHFFFAOYSA-N
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Description

The compound N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide is a heterocyclic acetamide derivative featuring a thiazole ring (4-methyl substitution) linked via an acetamide bridge to a hexahydroazepinoquinazolinone core.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide

InChI

InChI=1S/C19H20N4O3S/c1-12-11-27-19(20-12)22-17(24)10-26-13-6-7-15-14(9-13)18(25)23-8-4-2-3-5-16(23)21-15/h6-7,9,11H,2-5,8,10H2,1H3,(H,20,22,24)

InChI Key

TZOFCGQORNHQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)N=C4CCCCCN4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the thiazole and quinazoline intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The quinazoline derivative can be prepared via the Pinner reaction, where an anthranilic acid derivative reacts with an orthoester in the presence of an acid catalyst.

The final step involves the coupling of the thiazole and quinazoline intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the Pinner reaction, as well as automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: The quinazoline moiety can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the quinazoline moiety may produce dihydroquinazolines.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide exhibits several promising biological activities:

  • Anticancer Potential : The compound's structural features may confer anticancer properties similar to other quinazoline derivatives. Studies have shown that compounds with thiazole and quinazoline fragments can exhibit significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial effects. This compound's potential to inhibit microbial growth could be explored further .
  • Neurological Effects : Given the structural similarities to known PDE7 inhibitors and other neurological agents, this compound might also have applications in treating neurological disorders .

Cytotoxicity and Anticancer Activity

A study involving substituted acetamides with thiazole fragments demonstrated notable cytotoxicity against cancer cell lines . The combination of thiazole and quinazoline structures in the compound suggests enhanced anticancer activity compared to compounds with single-target mechanisms.

Interaction Studies

Research into the interaction of this compound with biological targets is crucial for understanding its mechanism of action. Such studies may include binding affinity assays and cellular uptake investigations to elucidate how it interacts with cancer cells or pathogens .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The target compound shares key features with several analogs:

  • Thiazole-Acetamide Linkage: Compounds such as N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) () and N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (5.1) () exhibit similar acetamide-thiazole frameworks. The substitution pattern on the thiazole ring (e.g., 4-methyl in the target vs.
  • Bicyclic Core Systems: The hexahydroazepinoquinazolinone core in the target compound is structurally analogous to triazinoquinazolinones (e.g., compounds in and ) and benzotriazinones (e.g., 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in ). These cores contribute to rigidity and may enhance interactions with enzymatic pockets .

Physicochemical Properties

While the target compound’s data are unavailable, analogs demonstrate substituent-dependent trends:

Compound (Source) Substituents Melting Point (°C) Key Spectral Data
9c () 4-Bromophenyl-thiazole Not specified IR: C=O stretch ~1690 cm⁻¹; NMR: aryl peaks δ 7.5–8.5
5.1 () 6-Methyl-benzothiazole, triazinoquinazolinone 284–285 IR: 3193 cm⁻¹ (N-H); NMR: δ 2.40 (s, CH₃)
11g () 4-Nitrophenyl-thiazole, triazole Not reported LC-MS: m/z = [M+1]⁺ observed
  • Melting Points : Higher melting points (e.g., 284–285°C for 5.1) correlate with increased rigidity from fused bicyclic systems .
  • Spectroscopy : IR and NMR data consistently confirm acetamide (C=O ~1690 cm⁻¹) and aromatic proton signals, with substituents dictating subtle shifts .

Bioactivity and Docking Studies

  • Enzyme Binding : highlights docking studies where compounds (e.g., 9c ) interact with active sites, as visualized by superimposed structures (e.g., with acarbose) .
  • Antimicrobial and Anticancer Potential: Triazinoquinazolinone derivatives () and benzotriazinones () are often explored for kinase inhibition or antimicrobial activity, implying similar avenues for the target compound .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide (CAS Number: 1380585-52-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of 384.5 g/mol. The compound features a thiazole moiety and a hexahydroazepinoquinazoline structure that may contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. A study on thiazolo[3,2-b]-1,2,4-triazinone derivatives showed broad-spectrum antibacterial activity against various strains of bacteria. This is particularly relevant as compounds with similar structural features to this compound have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound 5fMycobacterium smegmatis50
NitrofurantoinStaphylococcus aureus31.25

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. Compounds containing thiazole rings have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, derivatives similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[...] have shown significant cytotoxicity against various cancer cell lines in vitro .

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures:

  • Antibacterial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties. Compounds demonstrated varying degrees of effectiveness against E. coli and S. aureus, with some exhibiting MIC values lower than traditional antibiotics .
  • Anticancer Studies : In vitro studies indicated that certain thiazole-containing compounds could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

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